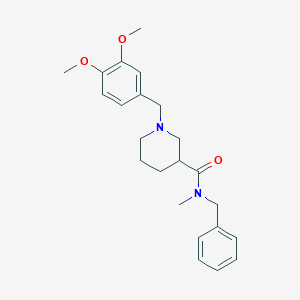
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide, also known as BDMP, is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential use in research applications due to its unique structure and properties.
科学的研究の応用
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been studied extensively for its potential use in research applications. It has been shown to exhibit a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes such as cell survival, neuroprotection, and neurotransmitter release. N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
The mechanism of action of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide involves its interaction with the sigma-1 receptor. It has been shown to act as a positive allosteric modulator of the sigma-1 receptor, which results in an increase in the activity of the receptor. This, in turn, leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential use in research applications, which makes it a well-characterized compound. However, one of the limitations of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide is that it exhibits low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide. One of the potential future directions is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential future direction is to study its mechanism of action in more detail to better understand its effects on various physiological processes. Additionally, future studies could focus on developing more potent and selective sigma-1 receptor modulators based on the structure of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide.
合成法
The synthesis method of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide involves the reaction of 3,4-dimethoxybenzyl chloride with N-benzyl-N-methylpiperidine-3-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The resulting product is purified using column chromatography to obtain N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide in high yield and purity.
特性
分子式 |
C23H30N2O3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H30N2O3/c1-24(15-18-8-5-4-6-9-18)23(26)20-10-7-13-25(17-20)16-19-11-12-21(27-2)22(14-19)28-3/h4-6,8-9,11-12,14,20H,7,10,13,15-17H2,1-3H3 |
InChIキー |
OWIFIXXMYGXSBE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
正規SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B246770.png)

![2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)


![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)